N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-2-(4-methylphenoxy)acetamide
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Overview
Description
N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-2-(4-methylphenoxy)acetamide: is a complex organic compound with a molecular formula of C23H29N3O3. This compound is characterized by its unique structure, which includes a piperazine ring, a phenyl group, and an acetamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-2-(4-methylphenoxy)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate diamines and dihaloalkanes under controlled conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic aromatic substitution reaction, where the piperazine ring reacts with a halogenated benzene derivative.
Introduction of the Acetamide Moiety: The acetamide group is added through an acylation reaction, where the phenyl-piperazine intermediate reacts with an acyl chloride or anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenyl ring or the piperazine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products Formed
Scientific Research Applications
N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-2-(4-methylphenoxy)acetamide is utilized in several scientific research fields:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Employed in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-methoxybenzamide
- N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-fluorobenzamide
- N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-ethylbenzamide
Uniqueness
N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-2-(4-methylphenoxy)acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C24H31N3O3 |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C24H31N3O3/c1-18-5-11-21(12-6-18)30-17-22(28)25-19-7-9-20(10-8-19)26-13-15-27(16-14-26)23(29)24(2,3)4/h5-12H,13-17H2,1-4H3,(H,25,28) |
InChI Key |
PWDHZNNEKQBAJC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C(C)(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C(C)(C)C |
Origin of Product |
United States |
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